ETP-46321

Catalog No.
S548373
CAS No.
M.F
C20H27N9O3S
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ETP-46321

Product Name

ETP-46321

IUPAC Name

5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-8-morpholin-4-ylimidazo[1,2-a]pyrazin-6-yl]pyrimidin-2-amine

Molecular Formula

C20H27N9O3S

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C20H27N9O3S/c1-33(30,31)29-4-2-26(3-5-29)12-16-13-28-14-17(15-10-22-20(21)23-11-15)25-19(18(28)24-16)27-6-8-32-9-7-27/h10-11,13-14H,2-9,12H2,1H3,(H2,21,22,23)

InChI Key

OHKDVDMWRKFZRB-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N

Solubility

Soluble in DMSO, not in water

Synonyms

ETP46321; ETP-46321; ETP 46321

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N

Description

The exact mass of the compound 5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine is 473.19576 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ETP-46321 is a potent and selective inhibitor of phosphoinositide 3-kinase, specifically targeting the p110α and p110δ isoforms. Its chemical structure is characterized by a high degree of specificity, with inhibition constants (Ki) of 2.3 nM for p110α and 14.2 nM for p110δ, making it significantly more effective against these targets compared to p110β and p110γ, which have apparent Ki values of 170 nM and 179 nM, respectively . The compound has the CAS number 1252594-99-2 and is recognized for its oral bioavailability, enhancing its potential for therapeutic applications.

ETP-46321 primarily functions through the inhibition of the phosphoinositide 3-kinase signaling pathway. This pathway is crucial in various cellular processes, including metabolism, growth, and survival. Inhibition of this pathway leads to decreased phosphorylation of downstream targets such as Akt, which is pivotal in mediating cell survival signals . The compound's mechanism involves binding to the ATP-binding site of the enzyme, thus preventing substrate phosphorylation.

In vivo studies have demonstrated that ETP-46321 effectively reduces inflammatory responses and has therapeutic potential in conditions such as rheumatoid arthritis. Administration of ETP-46321 significantly inhibited collagen-induced arthritis in animal models, showcasing its anti-inflammatory properties . Furthermore, pharmacokinetic studies indicate that ETP-46321 maintains effective concentrations in biological systems, supporting its potential use in clinical settings .

The synthesis of ETP-46321 involves several steps typical for complex organic compounds. It generally includes:

  • Formation of Key Intermediates: Starting materials undergo reactions such as nucleophilic substitutions or cyclizations to form key intermediates.
  • Coupling Reactions: The intermediates are then coupled using various coupling agents to form the final product.
  • Purification: The final compound is purified using techniques like column chromatography or recrystallization to ensure high purity suitable for biological testing.

Specific synthetic routes can vary based on the desired yield and purity levels.

ETP-46321 has potential applications in:

  • Cancer Therapy: Due to its role in inhibiting pathways involved in tumor growth and survival.
  • Autoimmune Diseases: Its anti-inflammatory properties make it a candidate for treating conditions like rheumatoid arthritis.
  • Metabolic Disorders: Given its influence on metabolic pathways regulated by phosphoinositide 3-kinase.

Interaction studies have shown that ETP-46321 selectively inhibits specific kinases while sparing others, which minimizes off-target effects. For example, it exhibits low activity against a panel of 288 kinases at a concentration of 1 µM, highlighting its specificity . This selectivity is crucial for reducing potential side effects associated with less specific inhibitors.

Several compounds share structural or functional similarities with ETP-46321:

Compound NameTarget KinasesKi (nM)Unique Features
ETP-46464PI3Kα/δ5.0/20.0Higher Ki values indicate less potency
GDC-0941PI3Kα1.0Focused on α isoform only
ZSTK474PI3Kα/β10/50Broader target range
A66PI3Kα5.0Selective for α isoform; less potent than ETP-46321

ETP-46321 stands out due to its dual inhibition profile and higher potency against both p110α and p110δ isoforms compared to many similar compounds. Its unique combination of selectivity and potency makes it a promising candidate for further development in therapeutic applications targeting inflammatory diseases and cancer.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

1

Exact Mass

473.19575693 g/mol

Monoisotopic Mass

473.19575693 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-07-15
1: Martínez González S, Hernández AI, Varela C, Rodríguez-Arístegui S, Lorenzo M, Rodríguez A, Rivero V, Martín JI, Saluste CG, Ramos-Lima F, Cendón E, Cebrián D,  Aguirre E, Gomez-Casero E, Albarrán M, Alfonso P, García-Serelde B, Oyarzabal J,  Rabal O, Mulero F, Gonzalez-Granda T, Link W, Fominaya J, Barbacid M, Bischoff JR, Pizcueta P, Pastor J. Identification of ETP-46321, a potent and orally bioavailable PI3K α, δ inhibitor. Bioorg Med Chem Lett. 2012 May 15;22(10):3460-6. doi: 10.1016/j.bmcl.2012.03.090. Epub 2012 Mar 29. PubMed PMID: 22520259.

Explore Compound Types